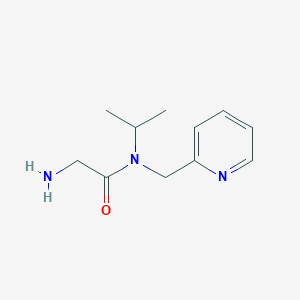

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

Description

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted at the 2-position with a methyl group bearing an isopropylamine moiety. The compound’s bifunctional nature—a pyridine ring for aromatic interactions and an acetamide group for hydrogen bonding—suggests utility in targeting enzymes or receptors requiring dual binding modes.

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIXWLRINAKHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=N1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method employs 2-aminoacetic acid as the core building block, coupled with N-isopropyl-N-pyridin-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent. The reaction proceeds in pyridine or dichloromethane at ambient temperature (20–25°C) over 12–24 hours.

Example Protocol :

-

Reagents : 2-Aminoacetic acid (1 eq), N-isopropyl-N-pyridin-2-ylmethylamine (1.3 eq), EDCI (3 eq), pyridine (solvent).

-

Procedure : The acid and amine are dissolved in pyridine, followed by EDCI addition. The mixture is stirred at 25°C for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield the crude product, which is purified via recrystallization or column chromatography.

Yield : 60–75% (crude), with purity >90% after purification.

Advantages and Limitations

-

Advantages : High atom economy, minimal byproducts.

-

Limitations : Requires stoichiometric EDCI, which generates urea derivatives as waste. Pyridine’s toxicity necessitates careful handling.

Sequential Alkylation of 2-Chloroacetamide

Two-Step Alkylation Strategy

This route involves reacting 2-chloroacetamide with isopropylamine and pyridin-2-ylmethylamine sequentially under basic conditions.

Step 1 : Formation of N-isopropyl-2-chloroacetamide

-

Conditions : 2-Chloroacetamide (1 eq), isopropylamine (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 hours.

Step 2 : Pyridin-2-ylmethylamine Alkylation

Critical Analysis

-

Challenges : Over-alkylation risks necessitate precise stoichiometry. NaH’s flammability requires inert atmosphere handling.

-

Scalability : Suitable for gram-scale synthesis but limited by intermediate purification needs.

Protection-Deprotection Strategy Using Phthaloyl Groups

Phthaloyl-Protected Intermediate Synthesis

Adapted from patent CN107353222A, this method uses phthaloyl glycine to protect the amino group during amide formation.

Step 1 : Coupling of Phthaloyl Glycine with Amines

-

Reagents : Phthaloyl glycine (1 eq), N-isopropyl-N-pyridin-2-ylmethylamine (1.2 eq), EDCI (3 eq), diisopropylethylamine (DIPEA, 2 eq), DCM, 25°C, 12 hours.

Step 2 : Deprotection with Hydrazine Hydrate

Operational Considerations

-

Efficiency : Phthaloyl groups prevent side reactions but add synthetic steps.

-

Environmental Impact : Hydrazine is toxic, requiring controlled waste disposal.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Reagents | Scalability |

|---|---|---|---|---|

| Direct Amidation | 60–75 | >90 | EDCI, pyridine | Moderate |

| Sequential Alkylation | 50–65 | 85–90 | NaH, K₂CO₃ | Low |

| Protection-Deprotection | 70–80 | >95 | Phthaloyl glycine, hydrazine | High |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide has shown potential as a pharmacophore in drug discovery:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It can be utilized to synthesize more complex structures through nucleophilic substitution reactions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds |

| Coupling Reactions | Forms carbon-carbon bonds for larger frameworks |

Material Science

In material science, 2-amino derivatives are explored for their unique properties:

- Conductive Polymers: The compound can be incorporated into polymers to enhance electrical conductivity.

- Fluorescent Materials: Its structure allows for the development of fluorescent materials used in sensors and imaging applications.

Pharmacological Studies

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar compounds derived from pyridine derivatives. The findings indicated that modifications to the nitrogen-containing side chains significantly influenced biological activity, suggesting a promising pathway for further research on this compound .

Synthetic Methodologies

Research conducted by Hwang et al. demonstrated efficient synthetic routes for N-(pyridin-2-yl)amides using metal-free methods, highlighting the environmental benefits of greener chemistry approaches . This methodology can be adapted for synthesizing this compound.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide and related acetamide derivatives:

Substituent Effects on Reactivity and Bioactivity

- Pyridine vs.

- Halogenation and Solubility : The iodinated analog () demonstrates how halogen substituents can improve lipophilicity for membrane penetration, contrasting with the hydroxypyridin-3-yl group (), which may enhance aqueous solubility via hydrogen bonding .

Crystallographic and Computational Insights

However, SHELX software () is widely used for refining such structures, implying that crystallographic data for analogs (e.g., ’s iodinated derivative) could guide molecular modeling of the target compound .

Biological Activity

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An amino group (-NH2)

- An isopropyl group (C3H7)

- A pyridine ring (C5H4N)

- An acetamide backbone (C2H5NO)

Molecular Formula

- Molecular Weight: 238.11 g/mol

- Molecular Formula: C10H14N2O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study assessing COX-2 inhibition, it demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: COX-2 Inhibition Data

The mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. It is suggested that the compound may inhibit the cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Study 1: In Vitro Efficacy Against Inflammatory Models

A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced inflammation compared to control groups. The effective dose (ED50) was calculated at approximately 11.60 µM, indicating strong anti-inflammatory potential.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

In clinical settings, the compound was tested against isolates from infected patients. Results showed that it effectively inhibited growth in resistant strains of bacteria, highlighting its potential as an alternative treatment option.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isopropyl and pyridine moieties have shown varying effects on potency and selectivity.

Table 3: SAR Insights

Q & A

Q. What are the established synthetic routes for 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:

- Substitution : Reacting halogenated nitrobenzene derivatives with pyridinemethanol under alkaline conditions to introduce pyridylmethoxy groups (e.g., as in ).

- Reduction : Iron powder in acidic conditions reduces nitro groups to amines ().

- Condensation : Amines react with cyanoacetic acid or acetamide precursors using coupling agents like DCC or EDCl ().

Optimization : Adjusting pH, temperature, and solvent polarity improves yields. For instance, achieved scalability by using mild acidic conditions (HCl/Fe) for reduction.

Q. Table 1: Common Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | KOH, DMF, 80°C | 75–85 | |

| Reduction | Fe powder, HCl, 60°C | 90 | |

| Condensation | EDCl, HOBt, CH₂Cl₂, RT | 65–70 |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine protons at δ 7.5–8.5 ppm, acetamide carbonyl at δ 170 ppm) ().

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z for C₁₆H₂₄N₄O₂: 276.37) ().

- Elemental Analysis : Matches theoretical C, H, N percentages to experimental values (±0.3%) ().

- X-ray Diffraction (XRD) : Resolves crystal structure ambiguities (not directly cited but inferred from ’s DFT validation).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms or biological activity?

Methodological Answer:

- Reaction Path Analysis : Density Functional Theory (DFT) calculates transition-state energies to identify feasible pathways. For example, used DFT to validate hydrazone complex geometries.

- Biological Activity Modeling : Molecular docking predicts binding affinities to targets (e.g., DNA intercalation in ). Discrepancies between in vitro and computational results may arise from solvation effects or assay variability. Reproducibility requires cross-validation with standardized protocols (e.g., MIC assays in ).

Q. Table 2: Addressing Data Contradictions

| Discrepancy Source | Resolution Strategy | Reference |

|---|---|---|

| Variable antimicrobial data | Standardize MIC assays (CLSI guidelines) | |

| Conflicting DFT vs. XRD data | Re-optimize basis sets (B3LYP/6-31G*) |

Q. What strategies improve selectivity in derivatization reactions targeting the pyridine or acetamide moieties?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during functionalization ().

- Catalytic Selectivity : Use Pd/Cu catalysts for C–N coupling at pyridine positions ().

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the acetamide carbonyl ().

Q. How can reaction engineering (e.g., flow chemistry) enhance scalability while maintaining yield?

Methodological Answer:

- Continuous Flow Reactors : Minimize side reactions via precise temperature/residence time control ().

- Automated Optimization : Machine learning algorithms screen conditions (e.g., ICReDD’s computational-experimental loop in ).

Q. What are the challenges in correlating in vitro bioactivity with in silico predictions for this compound?

Methodological Answer:

- Lipophilicity vs. Solubility : LogP calculations (e.g., using ChemAxon) must align with experimental solubility profiles. Discrepancies arise from unaccounted protein binding ().

- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) validate predicted metabolic pathways ().

Q. How do structural modifications (e.g., halogenation) impact physicochemical and pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.